IMR-1A

Notch signaling Transcriptional inhibition Cell-free assay

Notch pathway dissection is often confounded by the broad off-target effects of gamma-secretase inhibitors (GSIs) such as DAPT and RO4929097. IMR-1A (CAS 331862-41-0) resolves this by directly targeting the Notch ternary complex-disrupting MAML1 recruitment to chromatin-without blocking cleavage of other transmembrane substrates. Key performance metrics: IC50 = 0.5 µM; Kd = 2.9 µM for NICD binding. In mice, low clearance (CL = 7 mL/min/kg) and a 2.22 h half-life enable reproducible PK/PD correlations. Its inability to recapitulate the strong anti-osteoclastogenic phenotype of DAPT provides a built-in selectivity benchmark, making IMR-1A the definitive control for Notch-specific transcriptomic and target-validation studies.

Molecular Formula C13H11NO5S2
Molecular Weight 325.4 g/mol
CAS No. 331862-41-0
Cat. No. B1671806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMR-1A
CAS331862-41-0
SynonymsIMR-1A;  IMR 1A;  IMR1A;  Inhibitor of Mastermind Recruitment-1 Acid.
Molecular FormulaC13H11NO5S2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
InChIInChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5-
InChIKeyDVBJNSKWHSGTDK-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IMR-1A (CAS 331862-41-0) Notch Inhibitor Procurement Overview


IMR-1A (CAS 331862-41-0) is the active acid metabolite of IMR-1 and functions as a direct inhibitor of the Notch transcriptional activation complex [1]. Unlike gamma-secretase inhibitors (GSIs) that block Notch receptor cleavage upstream, IMR-1A specifically disrupts the recruitment of Mastermind-like 1 (MAML1) to the Notch ternary complex (NTC) on chromatin, thereby preventing Notch target gene transcription . Its well-characterized mechanism and quantifiable binding parameters make it a precision tool for dissecting Notch signaling.

Why IMR-1A is Not Interchangeable with Common Notch Inhibitors


Substituting IMR-1A with other Notch inhibitors, such as gamma-secretase inhibitors (e.g., DAPT, RO4929097) or its own prodrug IMR-1, introduces significant variability in experimental outcomes due to fundamental differences in molecular target, mechanism of action, and in vivo metabolic activation [1]. GSIs broadly inhibit the proteolytic cleavage of multiple transmembrane proteins, confounding interpretation of Notch-specific effects, while the use of IMR-1 requires reliance on variable in vivo conversion to its active form. The quantitative evidence below demonstrates why IMR-1A provides superior specificity and predictable, direct target engagement for Notch-dependent studies [2].

IMR-1A Quantitative Differentiation Evidence


IMR-1A 50-Fold Potency Increase Over Prodrug IMR-1 in Notch Inhibition

IMR-1A demonstrates a 50-fold increase in inhibitory potency against the Notch transcriptional activation complex compared to its parent compound, IMR-1, in a cell-free assay system . This quantifiable gain in potency eliminates the need for cellular esterase-dependent conversion required by the prodrug, ensuring consistent and direct target engagement.

Notch signaling Transcriptional inhibition Cell-free assay

IMR-1A Binding Affinity (Kd) for Notch Intracellular Domain (NICD)

IMR-1A binds directly and non-covalently to the Notch intracellular domain (NICD) with a measured dissociation constant (Kd) of 2.9 µM . This direct binding affinity provides a verifiable parameter for target engagement, which is absent for upstream inhibitors like DAPT that target the gamma-secretase complex rather than the Notch protein itself.

NICD Binding affinity SPR

IMR-1A Functional Selectivity vs. DAPT in Osteoclast Differentiation

In a functional model of osteoclast differentiation from mouse bone marrow-derived precursors, IMR-1A exhibited a moderate inhibitory effect on osteoclast formation, whereas the gamma-secretase inhibitor DAPT induced strong, near-complete inhibition [1]. This differential response confirms that IMR-1A selectively modulates Notch-specific processes without fully ablating the pathway, in contrast to the broader, off-target effects of DAPT.

Osteoclastogenesis Bone biology Functional selectivity

IMR-1A In Vivo Pharmacokinetic Profile in Mice

IMR-1A exhibits defined in vivo pharmacokinetic properties following intravenous administration in mice, characterized by low systemic plasma clearance (CL = 7 mL/min/kg) and a terminal elimination half-life (T1/2) of 2.22 hours . This contrasts with the prodrug IMR-1, whose active concentrations depend on unpredictable rates of metabolic conversion.

In vivo pharmacology PK/PD Systemic clearance

Optimal Scientific and Preclinical Applications for IMR-1A


Isolating Notch-Specific Transcriptional Programs

IMR-1A is the preferred tool for transcriptomic studies aimed at identifying genes exclusively regulated by the canonical Notch signaling pathway. Its direct inhibition of the Notch transcriptional complex avoids the confounding transcriptional changes caused by gamma-secretase inhibitors' off-target activity on other substrates . This application is directly supported by its functional selectivity compared to DAPT in osteoclast models [1].

Dose-Response and Binding Studies Requiring Direct NICD Engagement

For experiments requiring precise, quantitative assessment of Notch inhibition, such as IC50 determinations or binding affinity measurements (e.g., SPR), IMR-1A offers a defined Kd value (2.9 µM) for direct interaction with the Notch intracellular domain (NICD) . This allows for rigorous pharmacodynamic modeling and target validation not possible with indirect inhibitors.

In Vivo Studies Requiring Definitive Active Compound Exposure

Preclinical in vivo studies that require a well-defined pharmacokinetic profile should utilize IMR-1A to ensure consistent exposure to the active inhibitor. The established parameters of low clearance (CL = 7 mL/min/kg) and a 2.22-hour half-life in mice enable accurate dosing and correlation of drug levels with pharmacodynamic effects, circumventing the variability associated with prodrug metabolism [1].

Cell-Based Assays to Differentiate from Gamma-Secretase Activity

IMR-1A is a superior control compound in cell-based assays designed to distinguish between Notch-specific and gamma-secretase-mediated effects. Its inability to inhibit osteoclast formation as strongly as DAPT provides a clear phenotypic benchmark for pathway-specific inhibition versus broad suppression, making it essential for validating target engagement and mechanism of action in complex biological systems.

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